Methyl 6-bromoquinoline-7-carboxylate
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Overview
Description
Methyl 6-bromoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoquinoline-7-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of 6-aminoquinoline with bromine in the presence of a suitable solvent, followed by the esterification of the resulting 6-bromoquinoline-7-carboxylic acid with methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Methyl 6-bromoquinoline-7-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-bromoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The bromine atom in the compound enhances its reactivity and binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, quinoline, is a simpler structure without the bromine and ester groups.
6-Bromoquinoline: This compound lacks the carboxylate ester group but contains the bromine atom at the same position.
Methyl 7-carboxylatequinoline: This compound has the ester group but lacks the bromine atom.
Uniqueness
Methyl 6-bromoquinoline-7-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 6-bromoquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-10-7(5-9(8)12)3-2-4-13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWTNQHJXBXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC=NC2=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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